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Structural Mechanism of Binding

Dorzolamide binds to the active site of hCA II, a deep conical cavity. The table below summarizes the key

interactions:

Binding Aspect Description

Primary
Interaction

Coordination of deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion [1] [2].

Zinc Ligand
Environment

Zn²⁺ is coordinated by three histidine residues (His94, His96, His119) in hCA II [1]
[2].

Key Hydrogen
Bonds

Interactions with the protein backbone stabilize the inhibitor's orientation [3].
Neutron crystallography shows the protonation state of these bonds is crucial for

high-affinity binding [3].

Active Site
Regions

The active site is divided into hydrophobic and hydrophilic halves; the

thienothiopyran ring of dorzolamide interacts with these regions [2].

The following diagram illustrates the multi-step mechanism by which dorzolamide binds to and inhibits the

hCA II enzyme:
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Start: hCA II Active Site

Zinc ion (Zn²⁺) is coordinated
by three His residues

and a water molecule/hydroxide

Dorzolamide sulfonamide group
(R-SO₂NH⁻) is deprotonated

Deprotonated sulfonamide nitrogen
displaces zinc-bound solvent

Inhibitor is anchored by
hydrogen bond network
(e.g., Thr199, Glu106)

Dorzolamide's ring system
engages with hydrophobic
and hydrophilic sub-sites

Outcome: Enzyme Inhibition

Click to download full resolution via product page

Dorzolamide inhibition mechanism of hCA II.

Quantitative Binding Data
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Experimental data from various studies confirms the high-affinity binding of dorzolamide to hCA II.

Parameter Value Experimental Context / Notes

Kᵢ (Inhibition Constant) 9.1 nM [2] Measured against human CA II using stopped-flow

spectroscopy.

Kᵢ (Inhibition Constant) 52.0 nM [2] Measured against human CA IX-mimic.

Kd (Dissociation Constant) 0.0011 µM (1.1
nM) [4]

High-affinity site on human erythrocyte CA-II (in
vitro).

Kd (Dissociation Constant) 2.8 µM [4] Low-affinity site on human erythrocyte CA-I (in
vitro).

IC₅₀ (Half Maximal Inhibitory
Concentration)

0.23 - 43 nM
[3]

Range from multiple assay types, as reported in
BindingDB for the 6BC9 structure.

Thermodynamic parameters derived from fluorescence quenching studies ( [5] [1]) indicate the binding is

spontaneous and driven by enthalpy. The negative values for ΔG and ΔH suggest that the binding is favored

and involves strong non-covalent interactions like hydrogen bonding and van der Waals forces.

Key Experimental Methodologies

Several biophysical and structural techniques are used to characterize the dorzolamide-hCA II interaction:

X-ray and Neutron Crystallography: These provide atomic-resolution structures of the protein-

inhibitor complex. Studies with PDB entries 4M2U [6] and 6BC9 [3] reveal precise atom positions and
interactions. Neutron crystallography is particularly valuable for determining the protonation states of

the inhibitor and key residues in the active site [3].
Fluorescence Spectroscopy: This technique measures the quenching of intrinsic tryptophan

fluorescence in hCA II upon dorzolamide binding. Analysis of quenching data at different
temperatures can determine the quenching mechanism (static), binding constants, and

thermodynamic parameters (ΔH, ΔS, ΔG) [5] [1].
Circular Dichroism (CD) Spectroscopy: CD monitors changes in the protein's secondary (far-UV

CD) and tertiary (near-UV CD) structure upon ligand binding, revealing whether the interaction
induces conformational changes [5] [1].
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Functional Inhibition Assays: The esterase activity of hCA II, using substrates like p-nitrophenyl

acetate (p-NPA), is a common method to determine inhibitory efficacy (IC₅₀ values) and confirm that
binding translates to functional enzyme inhibition [1].

Clinical and Preclinical Relevance

The high-affinity binding of dorzolamide to hCA II is directly responsible for its clinical effect of lowering

intraocular pressure in glaucoma [7]. Although topical administration minimizes systemic exposure,

dorzolamide can be absorbed into the bloodstream. It exhibits significant and long-lasting accumulation in

erythrocytes due to binding to the abundant CA-II isoenzyme within red blood cells [4] [8] [7]. Its terminal

elimination half-life from RBCs is notably long, exceeding 120 days [7]. This accumulation explains rare

cases of systemic side effects, such as metabolic acidosis and normocytic anemia, particularly in patients

with compromised renal function who cannot efficiently eliminate the drug [8].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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